(2-(Isoxazol-3-yl)phenyl)methanol
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Overview
Description
(2-(Isoxazol-3-yl)phenyl)methanol is a chemical compound that features an isoxazole ring attached to a phenyl group, with a methanol group at the 2-position of the phenyl ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Isoxazol-3-yl)phenyl)methanol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
(2-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-(Isoxazol-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (2-(Isoxazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, influencing their function. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (5-(2,4-Dimethylphenyl)isoxazol-3-yl)methanol
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness
(2-(Isoxazol-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 2-position of the phenyl ring can affect its interaction with biological targets, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[2-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-6,12H,7H2 |
InChI Key |
JFOQIPZKCXWONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NOC=C2 |
Origin of Product |
United States |
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